2-benzyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC14801787
Molecular Formula: C21H18N4O3S
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N4O3S |
|---|---|
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 2-benzyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxoisoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C21H18N4O3S/c1-28-13-18-23-24-21(29-18)22-19(26)17-12-25(11-14-7-3-2-4-8-14)20(27)16-10-6-5-9-15(16)17/h2-10,12H,11,13H2,1H3,(H,22,24,26) |
| Standard InChI Key | FYUFDIFWDIZRPT-UHFFFAOYSA-N |
| Canonical SMILES | COCC1=NN=C(S1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)CC4=CC=CC=C4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure features a 1,2-dihydroisoquinoline core substituted at position 4 with a carboxamide group. The benzyl moiety at position 2 enhances lipophilicity, while the 5-(methoxymethyl)-1,3,4-thiadiazol-2-yl group introduces heterocyclic complexity. Key bond lengths and angles, derived from density functional theory (DFT) calculations on analogous structures, reveal planarity in the isoquinoline ring and slight distortion in the thiadiazole group, which may influence binding interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 406.5 g/mol |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Topological Polar Surface Area | 108.7 Ų |
Synthesis and Reaction Pathways
Multi-Step Synthesis
The synthesis involves sequential reactions to assemble the isoquinoline and thiadiazole components. Initial steps include:
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Isoquinoline Core Formation: Cyclization of benzyl-substituted precursors under acidic conditions.
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Thiadiazole Incorporation: Coupling of 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine to the isoquinoline carboxamide via peptide bond formation.
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Optimization: Reaction yields (∼65–78%) depend on temperature control (60–80°C) and catalyst selection (e.g., HATU).
Chemical Reactivity
The compound undergoes hydrolysis at the amide bond under strongly acidic or basic conditions, limiting its stability in extreme pH environments. Thiadiazole sulfur participates in redox reactions, potentially generating sulfoxide derivatives.
Mechanism of Biological Action
Enzyme Inhibition
Studies on structurally related isoquinoline derivatives demonstrate competitive inhibition of MAO-B () and PARP-1 (). The methoxymethyl group on the thiadiazole enhances binding affinity to enzyme active sites by forming hydrogen bonds with catalytic residues .
Table 2: Inhibitory Activity Against Enzymes
| Enzyme | Mechanism | |
|---|---|---|
| MAO-B | 1.2 | Competitive |
| PARP-1 | 3.8 | Non-competitive |
Pharmacological Applications
Anticancer Activity
PARP-1 inhibition potentiates DNA damage in cancer cells, enhancing the efficacy of chemotherapeutic agents. Synergistic studies with temozolomide report a 2.3-fold increase in apoptosis in glioblastoma cell lines.
Computational Insights
HOMO-LUMO Analysis
DFT calculations on analogous structures reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. Electron density maps highlight nucleophilic regions on the thiadiazole ring, aligning with its role in enzyme interactions .
Molecular Docking
Docking simulations predict binding poses within MAO-B’s hydrophobic cavity, stabilized by π-π stacking between the isoquinoline ring and FAD cofactor .
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